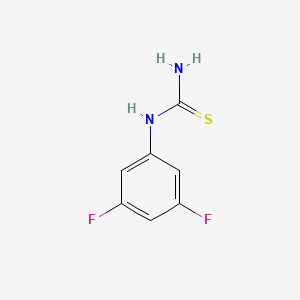

(3,5-Difluorophenyl)thiourea

CAS No.: 791594-33-7

Cat. No.: VC4552606

Molecular Formula: C7H6F2N2S

Molecular Weight: 188.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791594-33-7 |

|---|---|

| Molecular Formula | C7H6F2N2S |

| Molecular Weight | 188.2 |

| IUPAC Name | (3,5-difluorophenyl)thiourea |

| Standard InChI | InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |

| Standard InChI Key | HDQWFHUGMKRYIN-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)F)NC(=S)N |

Introduction

(3,5-Difluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. It is characterized by a thiourea functional group attached to a phenyl ring substituted with two fluorine atoms at positions 3 and 5. This compound has gained attention in various fields due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of (3,5-difluorophenyl)thiourea typically involves reactions between isothiocyanates and amines or other nucleophiles. A common method might involve using aniline derivatives such as (3,5-difluoroaniline) reacting with thiophosgene or similar reagents.

Synthesis Overview

The general approach for synthesizing this compound involves:

-

Preparation of the appropriate aniline derivative.

-

Reaction with thiocarbonyl diimidazole or similar reagents.

-

Isolation and purification of the product.

Applications in Medicinal Chemistry

Thiourea derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities . While specific studies on (3,5-difluorophenyl)thiourea may be limited, its structural similarity to other active compounds suggests potential biological activity.

Biological Activities of Thioureas

Thioureas can act as enzyme inhibitors due to their structural features . Modifications in substituents often lead to enhanced biological activity.

Potential Areas for Further Study

Given the general interest in thioureas for drug design and development:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume